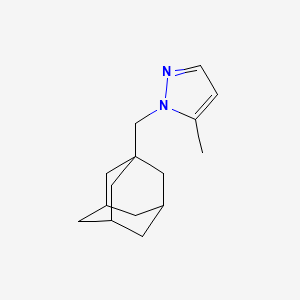![molecular formula C7H10Cl2N4 B2856303 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride CAS No. 2418709-28-9](/img/structure/B2856303.png)
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride is a chemical compound belonging to the class of triazolopyridines These compounds are characterized by their fused triazole and pyridine rings, which contribute to their unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride typically involves the following steps:
Formation of the Triazolopyridine Core: The core structure is often synthesized through cyclization reactions involving hydrazines and α-haloketones or α-haloesters[_{{{CITATION{{{_1{Methods of synthesis of [1,2,4]triazolo 1,5- - Springer.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions or reductive amination processes.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance efficiency and reduce environmental impact[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the triazolopyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles (e.g., amines, alcohols) and leaving groups (e.g., halides)
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the formation of amines.
Substitution Products: Substituted derivatives with different functional groups attached to the triazolopyridine core.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research has explored its use as a lead compound in drug design, targeting various diseases and conditions. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride depends on its specific application. Generally, it may involve interactions with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, from inhibiting enzyme activity to modulating receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Filgotinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis.
CEP33779: Another Janus kinase inhibitor with similar applications.
LY3104607: A GPR40 receptor inhibitor used in metabolic disorders.
Uniqueness: While these compounds share structural similarities, [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride stands out due to its specific chemical properties and potential applications. Its unique structure allows for diverse reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-5-6-9-7-3-1-2-4-11(7)10-6;;/h1-4H,5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSHUTDEHYIEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol](/img/structure/B2856222.png)

![{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B2856224.png)

![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856229.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856230.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2856231.png)
![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/new.no-structure.jpg)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2856236.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acrylamide](/img/structure/B2856240.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2856242.png)
![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2856243.png)
